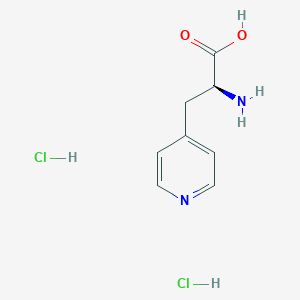

3-Pyridin-4-yl-L-alanine--hydrogen chloride (1/2)

Beschreibung

BenchChem offers high-quality 3-Pyridin-4-yl-L-alanine--hydrogen chloride (1/2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridin-4-yl-L-alanine--hydrogen chloride (1/2) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMMTAFKUFJMSD-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1C[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609342 | |

| Record name | 3-Pyridin-4-yl-L-alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178933-04-5 | |

| Record name | 3-Pyridin-4-yl-L-alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the structure of 3-Pyridin-4-yl-L-alanine--hydrogen chloride (1/2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridin-4-yl-L-alanine, a non-proteinogenic amino acid, is a pivotal building block in contemporary peptide and medicinal chemistry. Its incorporation into peptide sequences can significantly modify their physicochemical properties, such as solubility and conformational stability, thereby enhancing their therapeutic potential. This technical guide provides a comprehensive overview of the structure, properties, and applications of 3-Pyridin-4-yl-L-alanine, with a specific focus on its dihydrochloride salt form, which is commonly used for improved handling and solubility.

Chemical Structure and Properties

3-Pyridin-4-yl-L-alanine is an analog of phenylalanine where the phenyl ring is replaced by a pyridine-4-yl moiety. The dihydrochloride salt, 3-Pyridin-4-yl-L-alanine dihydrochloride, is formed by the protonation of the two most basic sites in the molecule: the pyridyl nitrogen and the α-amino group. This double protonation is crucial for its increased solubility in aqueous media.

Physicochemical Properties

The key physicochemical properties of 3-Pyridin-4-yl-L-alanine and its dihydrochloride salt are summarized in the table below. These properties are essential for its application in synthesis and drug formulation.

| Property | Value | Reference |

| 3-Pyridin-4-yl-L-alanine | ||

| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 166.18 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White solid/crystals | --INVALID-LINK--, --INVALID-LINK-- |

| Optical Rotation [α]D²⁵ | -9.2 ± 2° (c=1 in water) | --INVALID-LINK-- |

| 3-Pyridin-4-yl-L-alanine Dihydrochloride | ||

| Molecular Formula | C₈H₁₀N₂O₂·2HCl | --INVALID-LINK-- |

| Molecular Weight | 239.10 g/mol | --INVALID-LINK-- |

| Melting Point | 206 °C (dec.) | --INVALID-LINK-- |

| Purity | >96.0% (HPLC) | --INVALID-LINK-- |

Synthesis and Characterization

Synthetic Approach

The synthesis of pyridyl-alanines can be achieved through various established methods for unnatural amino acid synthesis. A common approach involves the condensation of a pyridylmethyl halide with a protected glycine equivalent, such as diethyl acetamidomalonate. The general workflow for such a synthesis is outlined below.

Experimental Protocol (Adapted from the synthesis of 3-(3-pyridyl)-D-alanine):

-

Condensation: 4-(Chloromethyl)pyridine hydrochloride is neutralized and reacted with diethyl acetamidomalonate in the presence of a base (e.g., sodium ethoxide in ethanol) to yield the diethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting malonate derivative is then subjected to acidic or basic hydrolysis to remove the acetyl and ester protecting groups, followed by decarboxylation upon heating to yield the racemic amino acid, DL-3-Pyridin-4-yl-alanine.

-

Resolution: The racemic mixture can be resolved into its enantiomers using methods such as enzymatic resolution with an acylase or by fractional crystallization of diastereomeric salts formed with a chiral resolving agent.

-

Salt Formation: The purified L-enantiomer is dissolved in a suitable solvent and treated with two equivalents of hydrochloric acid to precipitate the dihydrochloride salt, which is then collected by filtration and dried.

Spectroscopic Characterization

While a complete set of publicly available spectra for the dihydrochloride is limited, the expected spectroscopic features are as follows:

-

¹H NMR: In D₂O, one would expect to see characteristic signals for the pyridyl protons (two doublets in the aromatic region), the α-proton (a triplet), and the β-protons (a doublet of doublets). The chemical shifts would be downfield due to the electron-withdrawing nature of the protonated pyridinium ring and the ammonium group.

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The carboxyl carbon would appear around 170-180 ppm, the aromatic carbons between 120-150 ppm, the α-carbon around 50-60 ppm, and the β-carbon around 30-40 ppm.

-

FT-IR: The infrared spectrum would exhibit characteristic absorptions for the O-H stretch of the carboxylic acid, N-H stretches of the ammonium group, C=O stretch of the carboxylic acid, and C=C and C=N stretching vibrations of the pyridinium ring.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Applications in Drug Development

The primary application of 3-Pyridin-4-yl-L-alanine is as a building block in solid-phase peptide synthesis (SPPS) to create novel peptides with enhanced therapeutic properties. The pyridine side chain offers unique advantages over the phenyl group of phenylalanine.

Modulation of Physicochemical Properties

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and in its protonated form, as a hydrogen bond donor. This increases the hydrophilicity of peptides containing this residue, which can lead to:

-

Enhanced Aqueous Solubility: This is a significant advantage for peptide drugs, as poor solubility can hinder formulation and bioavailability. Studies on glucagon analogs have shown that replacing hydrophobic amino acids with pyridylalanine enhances solubility and reduces aggregation.[3][4]

-

Improved Biophysical Character: The introduction of a pyridyl group can alter the conformational preferences of a peptide, potentially leading to improved stability and receptor binding affinity.

Role in Peptide-Based Therapeutics

3-Pyridin-4-yl-L-alanine is utilized in the development of therapeutics for a range of conditions:

-

Metabolic Diseases: As demonstrated in glucagon analogs, it can be used to create more stable and soluble peptide hormones for the treatment of diseases like diabetes and hypoglycemia.[3][4]

-

Neurological Disorders: It is explored as a building block in the synthesis of peptides targeting neurological disorders, where modulating solubility and blood-brain barrier penetration is often crucial.[5]

-

Oncology: The unique electronic and steric properties of the pyridyl ring can be exploited to design peptide-based enzyme inhibitors or receptor antagonists for cancer therapy.

The general workflow for incorporating 3-Pyridin-4-yl-L-alanine into a peptide therapeutic is illustrated below.

Conclusion

3-Pyridin-4-yl-L-alanine dihydrochloride is a valuable and versatile tool for medicinal chemists and drug development professionals. Its unique structural features allow for the rational design of peptide-based therapeutics with improved solubility, stability, and biological activity. As the demand for sophisticated peptide drugs continues to grow, the importance of non-proteinogenic amino acids like 3-Pyridin-4-yl-L-alanine in expanding the chemical space for drug discovery is set to increase. Further research into its synthesis, characterization, and application will undoubtedly unlock new therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

Technical Guide: Physicochemical Properties of 3-Pyridin-4-yl-L-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridin-4-yl-L-alanine hydrochloride is a non-natural amino acid derivative that serves as a critical building block in peptide synthesis and pharmaceutical development. Its unique structure, featuring a pyridine ring, imparts specific conformational constraints and potential for molecular interactions, making it a valuable component in the design of novel peptides and peptidomimetics with tailored biological activities. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in drug discovery and development, influencing factors such as solubility, formulation, and pharmacokinetic behavior. This technical guide provides a summary of available physicochemical data, detailed experimental protocols for its characterization, and a logical workflow for these assessments.

Physicochemical Data

A comprehensive literature search reveals limited publicly available quantitative data for 3-Pyridin-4-yl-L-alanine hydrochloride. The following table summarizes the available information. For properties where specific experimental data could not be found, the fields are marked as "Not available," and standardized experimental protocols are provided in the subsequent section to enable their determination. The compound is often referred to as 3-(4-Pyridyl)-L-alanine Dihydrochloride, suggesting the presence of two hydrochloride adducts.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂·2HCl |

| Molecular Weight | 239.10 g/mol |

| Appearance | White to orange to green powder/crystal |

| Melting Point | 206 °C (decomposition)[1] |

| Aqueous Solubility | Not available |

| pKa | Not available |

| Optical Rotation | +23.0 to +26.0 deg (c=2, H₂O)[1] |

| ¹H NMR Spectra | Not available |

| ¹³C NMR Spectra | Not available |

| FT-IR Spectra | Not available |

| Mass Spectra | Not available |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 3-Pyridin-4-yl-L-alanine hydrochloride are outlined below. These protocols are based on standard pharmacopeial and laboratory procedures for amino acid hydrochlorides.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point using a standard capillary melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the 3-Pyridin-4-yl-L-alanine hydrochloride sample is dry. If necessary, pulverize a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20 °C/min.

-

For an accurate measurement, allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow rate, approximately 1-2 °C/min, once the temperature is within 15 °C of the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be reported as a range. Note any decomposition, which is indicated by a change in color or charring.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol follows the equilibrium shake-flask method, a gold standard for determining solubility.

Apparatus:

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled orbital shaker or water bath

-

pH meter

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Pyridin-4-yl-L-alanine hydrochloride to a known volume of purified water (or a relevant buffer solution) in a sealed flask. The excess solid should be clearly visible.

-

Place the flask in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check for undissolved solid to ensure saturation.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, the sample should be filtered (using a filter compatible with the sample) or centrifuged at high speed.

-

-

Concentration Analysis:

-

Accurately dilute the clear supernatant to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Determine the concentration of the dissolved compound.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. The pH of the saturated solution should also be recorded.

pKa Determination (Potentiometric Titration)

This protocol details the determination of the acid dissociation constants (pKa) by monitoring pH changes during titration.

Apparatus:

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of 3-Pyridin-4-yl-L-alanine hydrochloride and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

-

Titration:

-

Place the beaker with the sample solution on the magnetic stirrer and immerse the pH electrode.

-

Begin stirring to ensure homogeneity.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly (e.g., to pH 11-12) to ensure all ionizable groups have been titrated.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest portions of the curve). The equivalence points are the steepest parts of the curve. The pKa of the carboxylic acid group will be in the acidic range, while the pKa values for the amino and pyridyl groups will be in the neutral to basic range.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately determine the equivalence points.

-

NMR Spectroscopic Analysis

This protocol describes the preparation of a sample for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Apparatus:

-

NMR spectrometer

-

5 mm NMR tubes

-

Volumetric glassware

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

Internal standard (e.g., TMS or DSS)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-Pyridin-4-yl-L-alanine hydrochloride for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Deuterium oxide (D₂O) is a common choice for water-soluble hydrochlorides.

-

If an internal standard is required for chemical shift referencing, add a small amount.

-

-

Transfer to NMR Tube:

-

Once fully dissolved, transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette during the transfer.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's sample holder.

-

Acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures. This will involve tuning, locking, and shimming the instrument to achieve optimal resolution.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of 3-Pyridin-4-yl-L-alanine hydrochloride.

References

The Strategic Integration of 3-Pyridin-4-yl-L-alanine in Peptide Drug Design: A Technical Overview

For Immediate Release

Shanghai, China – December 25, 2025 – In the landscape of modern drug discovery and development, the use of unnatural amino acids (UAAs) has emerged as a pivotal strategy for optimizing the therapeutic potential of peptide-based agents. Among these, 3-Pyridin-4-yl-L-alanine, a non-natural amino acid, has garnered significant attention. This technical guide provides an in-depth analysis of the role and impact of 3-Pyridin-4-yl-L-alanine on the mechanism of action of therapeutic peptides, tailored for researchers, scientists, and drug development professionals. It is important to note that 3-Pyridin-4-yl-L-alanine does not possess an intrinsic mechanism of action; rather, its value lies in its ability to modulate the physicochemical and pharmacological properties of peptides into which it is incorporated.

Introduction: The Role of Unnatural Amino Acids in Peptide Therapeutics

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and suboptimal pharmacokinetic profiles. The incorporation of UAAs, such as 3-Pyridin-4-yl-L-alanine, provides a powerful tool to overcome these limitations. By introducing novel structural and chemical properties, UAAs can enhance proteolytic stability, improve solubility, and modulate receptor binding affinity and selectivity. 3-Pyridin-4-yl-L-alanine, with its pyridine ring, introduces a unique aromatic and hydrophilic element that can significantly influence the overall characteristics of a peptide.

The hydrochloride salt form of 3-Pyridin-4-yl-L-alanine is frequently utilized in synthesis due to its enhanced stability and solubility in aqueous solutions, which facilitates handling and incorporation into peptide synthesis protocols.

Impact on Physicochemical Properties and Pharmacokinetics

The incorporation of 3-Pyridin-4-yl-L-alanine into a peptide sequence can profoundly alter its physicochemical properties, which in turn affects its pharmacokinetic profile.

-

Solubility and Aggregation: The pyridine nitrogen of 3-Pyridin-4-yl-L-alanine can act as a hydrogen bond acceptor, which can improve the aqueous solubility of the peptide. This is particularly beneficial for peptides that are prone to aggregation, a common challenge in their formulation and administration.

-

Metabolic Stability: The presence of this UAA can confer resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of the peptide.

Modulation of Target Binding and Mechanism of Action

The primary impact of 3-Pyridin-4-yl-L-alanine is observed in its ability to modulate the interaction of the peptide with its biological target. This is achieved through several mechanisms:

-

Conformational Effects: The unique steric and electronic properties of the pyridyl ring can influence the local and global conformation of the peptide, potentially stabilizing a bioactive conformation that leads to enhanced receptor binding.

-

Direct Interactions: The pyridyl nitrogen can participate in hydrogen bonding or metal coordination within the receptor binding pocket, providing additional anchoring points and increasing binding affinity.

-

Altered Hydrophobicity/Hydrophilicity: The introduction of the pyridyl group alters the hydrophobic/hydrophilic balance of the peptide, which can be critical for optimizing interactions within the binding site.

Case Studies: Applications in Peptide Drug Design

The strategic use of 3-Pyridin-4-yl-L-alanine has been demonstrated in the development of several peptide analogs with improved therapeutic potential.

Somatostatin Receptor Antagonists

The incorporation of 4-pyridylalanine (4-Pal) into somatostatin receptor subtype 2 (SST2) antagonists has been shown to influence receptor affinity. In a study comparing different pyridylalanine regioisomers, the 4-Pal derivative exhibited favorable binding characteristics.

Table 1: In Vitro Binding Affinities of Somatostatin Receptor Subtype 2 (SST2) Antagonists

| Compound | KD (nM) | IC50 (nM) |

| [177Lu]Lu-DOTA-LM3 | 0.09 ± 0.02 | - |

| [177Lu]Lu-DOTA-[4Pal3]-LM3 | 0.11 ± 0.01 | - |

| natLu-DOTA-LM3 | - | 0.73 ± 0.15 |

| natLu-DOTA-[4Pal3]-LM3 | - | Similar to natLu-DOTA-LM3 |

Data extracted from a study on radiolabeled somatostatin antagonists.[1]

The data indicate that the substitution with 4-pyridylalanine maintains a high binding affinity to the SST2 receptor.

Glucagon Analogues

Glucagon, a peptide hormone used to treat severe hypoglycemia, suffers from poor solubility and stability. The incorporation of 3- and 4-pyridylalanine has been explored to enhance its biophysical properties. These substitutions have been shown to increase aqueous solubility while maintaining biological activity.

Experimental Protocols

The evaluation of peptides incorporating 3-Pyridin-4-yl-L-alanine involves a series of well-established experimental protocols.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptide analogues containing 3-Pyridin-4-yl-L-alanine is typically performed using Fmoc-based solid-phase peptide synthesis.

Experimental Workflow for Fmoc-SPPS:

Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis.

Peptide Solubility and Stability Assays

Solubility Assay:

-

A small, known amount of the lyophilized peptide is added to a specific buffer (e.g., PBS, pH 7.4).

-

The mixture is vortexed and sonicated.

-

The solution is visually inspected for particulates.

-

If the peptide does not dissolve, incremental amounts of a co-solvent (e.g., DMSO, acetonitrile) or pH adjustments are made until a clear solution is obtained.

Stability Assay:

-

The peptide is dissolved in a relevant biological matrix (e.g., plasma, serum).

-

The solution is incubated at 37°C.

-

Aliquots are taken at various time points.

-

The amount of intact peptide is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Receptor Binding Assays

Radioligand binding assays are commonly used to determine the affinity of peptide analogues for their target receptors.

Logical Flow of a Competitive Receptor Binding Assay:

Caption: Logical workflow of a competitive receptor binding assay.

Signaling Pathways

While 3-Pyridin-4-yl-L-alanine itself does not trigger signaling pathways, its incorporation into a peptide can modulate the peptide's effect on a given pathway. For example, in the case of a G protein-coupled receptor (GPCR) ligand, enhanced binding affinity due to the presence of 3-Pyridin-4-yl-L-alanine could lead to a more potent and sustained downstream signaling cascade.

Generalized GPCR Signaling Cascade:

References

The Biological Frontier of Pyridyl-Alanine Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of pyridyl-alanine derivatives, exploring their synthesis, diverse biological activities, and underlying mechanisms of action. The incorporation of the pyridyl moiety into the alanine scaffold has unlocked a wealth of therapeutic potential, leading to the development of novel candidates for anticancer, antimicrobial, and neurological applications. This document provides a comprehensive overview of the current landscape, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction to Pyridyl-Alanine Derivatives

Pyridyl-alanine derivatives are a class of synthetic amino acids that incorporate a pyridine ring into the side chain of alanine. This structural modification imparts unique physicochemical properties, including altered polarity, hydrogen bonding capabilities, and the potential for specific interactions with biological targets.[1][2] These characteristics have made them attractive building blocks in medicinal chemistry, particularly in the design of peptides and small molecule inhibitors with enhanced biological activity and pharmacokinetic profiles.[3]

Synthesis of Pyridyl-Alanine Derivatives

The synthesis of pyridyl-alanine derivatives can be achieved through various established chemical routes. A common strategy involves the condensation of a pyridyl-methyl halide with a protected malonate, followed by hydrolysis and decarboxylation. For instance, the synthesis of β-(3-pyridyl)-DL-alanine can be accomplished starting from 3-pyridylaldehyde.[1] For peptide synthesis applications, protection of the amino group is crucial. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed.

Experimental Protocol: Synthesis of N-Boc-3-(3-pyridyl)-L-alanine

This protocol outlines a representative synthesis of N-Boc-3-(3-pyridyl)-L-alanine.[4]

Materials:

-

3-(3-pyridyl)-L-alanine

-

Anhydrous potassium carbonate

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Water

-

1,4-Dioxane

-

Ethyl acetate

-

Citric acid

-

Sodium chloride

-

Magnesium sulfate (MgSO₄)

-

Ether

Procedure:

-

Suspend 3-(3-pyridyl)-L-alanine (54 mmol) in water (50 ml) and cool the mixture in an ice bath.

-

Add anhydrous potassium carbonate (54 mmol) to the stirred suspension.

-

Slowly add a solution of di-tert-butyl dicarbonate (82 mmol) in 1,4-dioxan (25 ml) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxan.

-

Extract the aqueous residue with ethyl acetate (2 x 20 ml).

-

Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

-

Saturate the aqueous solution with solid sodium chloride and extract with ethyl acetate (5 x 20 ml).

-

Combine the organic extracts, dry over MgSO₄, filter, and evaporate to a low volume under reduced pressure until crystallization begins.

-

Chill the mixture at 0°C for 1 hour.

-

Collect the crystals by filtration, wash with ether, and dry to yield N-Boc-3-(3-pyridyl)-L-alanine.

Anticancer Activity

Pyridyl-alanine derivatives and other pyridine-containing compounds have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition

Several pyridine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Certain novel 3-cyano-6-naphthylpyridine derivatives have been shown to be selective and potent inhibitors of VEGFR-2, exhibiting cytotoxic activity against various cancer cell lines at nanomolar concentrations.[5]

-

PIM-1 Kinase Inhibition: Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) is a serine/threonine kinase that plays a role in cell cycle progression, apoptosis, and drug resistance. Aromatic O-alkyl pyridine derivatives have been developed as PIM-1 kinase inhibitors, demonstrating potent in vitro anticancer activity and inducing apoptosis in cancer cells.[6][7]

Caption: VEGFR-2 signaling pathway and its inhibition.

Induction of Apoptosis

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Pyridine derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms.

One notable pathway involves the upregulation of p53 and JNK, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8] Furthermore, some pyridine derivatives induce apoptosis by activating the intrinsic and extrinsic pathways, evidenced by the cleavage of caspases-8, -9, and -3, and the modulation of Bcl-2 family proteins.[5][9]

Caption: Apoptosis pathways induced by pyridyl derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridin-2-one | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [8] |

| Pyridine | 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | >10 | [8] |

| Pyridine-Urea | Compound 8e | MCF-7 (Breast) | 0.22 (48h) | [10] |

| Pyridine-Urea | Compound 8n | MCF-7 (Breast) | 1.88 (48h) | [10] |

| Nicotinamide-based | Compound 6 | HCT-116 (Colon) | 9.3 ± 0.02 | [11] |

| Nicotinamide-based | Compound 6 | HepG-2 (Liver) | 7.8 ± 0.025 | [11] |

| Pyridine-based | Compound 12 (PIM-1 Inhibitor) | MCF-7 (Breast) | 0.5 | [12] |

| Pyridine-based | Compound 12 (PIM-1 Inhibitor) | HepG2 (Liver) | 5.27 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[13][14][15]

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

Pyridyl-alanine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the pyridyl-alanine derivative in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated control wells. Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Pyridyl-alanine derivatives and other pyridine-containing compounds have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridine derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Isonicotinic acid hydrazide derivatives | S. aureus | 2.18 - 3.08 | [16] |

| Isonicotinic acid hydrazide derivatives | E. coli | 2.18 - 3.08 | [16] |

| N-alkylated pyridine-based organic salts | S. aureus | 56 ± 0.5 | [16] |

| N-alkylated pyridine-based organic salts | E. coli | 55 ± 0.5 | [16] |

| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 | [16] |

| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 - 2 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19][20]

Materials:

-

Microbial strains

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate broth

-

Pyridyl-alanine derivative stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the pyridyl-alanine derivative in the microtiter plate using sterile broth. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Caption: Workflow for MIC determination by broth microdilution.

Neurological Activity

The unique structural features of pyridyl-alanine derivatives also make them promising candidates for the treatment of neurological disorders. The pyridine ring can mimic or modulate the activity of endogenous molecules in the nervous system and can be incorporated into molecules designed to cross the blood-brain barrier.[21]

In the context of Alzheimer's disease, certain pyridine amine derivatives have been shown to inhibit the aggregation of amyloid-β peptide, a key pathological hallmark of the disease.[22] These compounds have also demonstrated the ability to reduce the production of reactive oxygen species and protect mitochondrial function in preclinical models.[22]

Conclusion

Pyridyl-alanine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their utility as building blocks in drug discovery is well-established, and ongoing research continues to uncover novel therapeutic applications. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of these fascinating molecules. Further investigations into their structure-activity relationships, mechanisms of action, and in vivo efficacy will be crucial for translating their promise into tangible clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 5. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. nbinno.com [nbinno.com]

- 22. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Pyridin-4-yl-L-alanine: Discovery, Synthesis, and Applications in Drug Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridin-4-yl-L-alanine, a non-proteinogenic amino acid, has garnered significant attention in medicinal chemistry and drug development. Its unique structural properties, characterized by the presence of a pyridine ring, impart favorable physicochemical characteristics to peptides and other therapeutic molecules. This technical guide provides a comprehensive overview of the discovery and history of 3-Pyridin-4-yl-L-alanine, detailed experimental protocols for its synthesis and resolution, and its applications in peptide and drug design, with a particular focus on its role in modulating G-protein coupled receptor signaling.

Introduction: The Advent of a Versatile Building Block

3-Pyridin-4-yl-L-alanine is a synthetic amino acid that has become an invaluable tool for researchers in the pharmaceutical sciences. The incorporation of the pyridyl moiety offers a unique combination of aromaticity and hydrophilicity, which can be leveraged to enhance the solubility, metabolic stability, and receptor binding affinity of peptide-based therapeutics. This document serves as a detailed resource on the history, synthesis, and key applications of this important molecule.

Historical Perspective and Discovery

While a definitive singular "discovery" of 3-Pyridin-4-yl-L-alanine is not clearly documented in a single seminal publication, its development is rooted in the broader exploration of non-natural and heteroaryl amino acids. Early research into the synthesis of pyridylalanines laid the groundwork for the eventual preparation and characterization of the 4-pyridyl isomer. A notable method for the synthesis of related pyridyl-alanines, such as the 3-pyridyl analogue, involves the condensation of a pyridylmethyl halide with diethyl acetamidomalonate, a method that has been adapted for various heteroaryl amino acids. The subsequent development of efficient enzymatic resolution techniques was crucial for obtaining the enantiomerically pure L-isomer, which is essential for its use in biological systems.

Synthesis and Experimental Protocols

The synthesis of 3-Pyridin-4-yl-L-alanine is typically achieved through a multi-step process involving the formation of the racemic mixture followed by chiral resolution.

Synthesis of DL-3-Pyridin-4-yl-alanine

A common and effective method for the synthesis of the racemic mixture is the diethyl acetamidomalonate condensation.

Experimental Protocol: Diethyl Acetamidomalonate Synthesis of DL-3-(3-pyridyl)-alanine (Adapted for 4-pyridyl isomer)

-

Alkylation: Diethyl acetamidomalonate is reacted with 4-picolyl chloride (4-(chloromethyl)pyridine) in the presence of a base, such as sodium ethoxide in ethanol. The reaction mixture is typically stirred at reflux for several hours.

-

Hydrolysis and Decarboxylation: The resulting diethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonate is then subjected to acidic or basic hydrolysis to remove the acetyl and ester protecting groups, followed by decarboxylation upon heating to yield the racemic amino acid, DL-3-Pyridin-4-yl-alanine.

Enzymatic Resolution of N-Acetyl-DL-3-Pyridin-4-yl-alanine

Enzymatic resolution is a highly efficient method for obtaining the desired L-enantiomer. This process typically involves the acylation of the racemic amino acid, followed by stereoselective enzymatic hydrolysis.

Experimental Protocol: Enzymatic Resolution using Aminoacylase

-

N-Acetylation: The racemic DL-3-Pyridin-4-yl-alanine is first N-acetylated using acetic anhydride in a suitable buffer.

-

Enzymatic Hydrolysis: The resulting N-acetyl-DL-3-Pyridin-4-yl-alanine is dissolved in an aqueous buffer at an optimal pH (typically around 7.0-8.0). An immobilized aminoacylase enzyme is added, which selectively hydrolyzes the N-acetyl group from the L-enantiomer.

-

Separation: The reaction mixture will contain L-3-Pyridin-4-yl-alanine and unreacted N-acetyl-D-3-Pyridin-4-yl-alanine. The difference in their chemical properties allows for their separation, often by ion-exchange chromatography or fractional crystallization.

-

Hydrolysis of D-enantiomer (Optional): The separated N-acetyl-D-3-Pyridin-4-yl-alanine can be hydrolyzed under acidic conditions to recover the D-amino acid.

Table 1: Quantitative Data for the Synthesis and Resolution of 3-Pyridin-4-yl-L-alanine

| Parameter | Value | Reference |

| Purity (NMR) | ≥ 98% | |

| Optical Rotation [α]D²⁵ (c=1 in water) | -9.2 ± 2° | |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.17 g/mol |

Physicochemical and Spectroscopic Characterization

The purity and structure of 3-Pyridin-4-yl-L-alanine are confirmed using various analytical techniques.

Table 2: Spectroscopic Data for 3-Pyridin-4-yl-L-alanine

| Technique | Key Features and Assignments | Reference |

| ¹H NMR | Data not explicitly found in search results. Expected signals would include aromatic protons of the pyridine ring, and the α- and β-protons of the alanine backbone. | |

| ¹³C NMR | Data not explicitly found in search results. Expected signals would include carbons of the pyridine ring, the carboxyl carbon, and the α- and β-carbons of the alanine backbone. | |

| FTIR (cm⁻¹) | Expected characteristic peaks for the amino group (N-H stretching and bending), the carboxyl group (C=O and O-H stretching), and the pyridine ring (C=C and C=N stretching). |

Applications in Peptide Synthesis and Drug Design

3-Pyridin-4-yl-L-alanine is primarily utilized as a non-natural amino acid in solid-phase peptide synthesis (SPPS). Its incorporation can significantly enhance the therapeutic potential of peptides.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly employed for the incorporation of 3-Pyridin-4-yl-L-alanine into a growing peptide chain.

Experimental Protocol: Fmoc-SPPS of a Peptide containing 3-Pyridin-4-yl-L-alanine

-

Resin Preparation: A suitable solid support, such as a Wang or Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The carboxyl group of Fmoc-3-Pyridin-4-yl-L-alanine-OH is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then coupled to the deprotected amino group on the resin.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Case Study: Glucagon Analogues

A significant application of 3-Pyridin-4-yl-L-alanine is in the development of glucagon analogues. Glucagon is a peptide hormone that plays a crucial role in regulating blood glucose levels. However, its therapeutic use is hampered by poor solubility and a tendency to aggregate. The substitution of hydrophobic amino acids with the more hydrophilic 3-Pyridin-4-yl-L-alanine has been shown to improve the biophysical properties of glucagon analogues without compromising their biological activity.

Biological Activity and Signaling Pathways

The biological effects of peptides containing 3-Pyridin-4-yl-L-alanine are often mediated through their interaction with G-protein coupled receptors (GPCRs).

Glucagon Receptor Signaling

The glucagon receptor is a class B GPCR that, upon activation by glucagon or its analogues, couples to the Gs alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Experimental Protocol: cAMP Assay for Glucagon Receptor Activation

-

Cell Culture: A cell line expressing the glucagon receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.

-

Agonist Stimulation: The cells are treated with varying concentrations of the glucagon analogue containing 3-Pyridin-4-yl-L-alanine.

-

cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay (e.g., ELISA) or a reporter gene assay.

-

Data Analysis: The dose-response curve is plotted to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the analogue.

Visualizations

Synthetic and Resolution Workflow

Caption: General workflow for the synthesis and resolution of 3-Pyridin-4-yl-L-alanine.

Glucagon Receptor Signaling Pathway

Caption: Simplified glucagon receptor signaling cascade via the Gs-cAMP pathway.

Conclusion

3-Pyridin-4-yl-L-alanine has established itself as a cornerstone in the design of novel peptide therapeutics. Its unique properties offer solutions to long-standing challenges in drug development, such as improving the solubility and stability of peptide drug candidates. The synthetic and resolution methodologies, while established, continue to be refined for greater efficiency and scalability. As our understanding of GPCR signaling becomes more nuanced, the strategic incorporation of non-natural amino acids like 3-Pyridin-4-yl-L-alanine will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and specificity.

3-Pyridin-4-yl-L-alanine hydrochloride CAS number and synonyms

An In-depth Technical Guide to 3-Pyridin-4-yl-L-alanine Hydrochloride and Its Related Compounds

This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical compound 3-Pyridin-4-yl-L-alanine and its hydrochloride salts. This document outlines the Chemical Abstracts Service (CAS) numbers and synonyms for various forms of this compound to ensure accurate identification and sourcing for experimental use.

Chemical Identity and Variants

3-Pyridin-4-yl-L-alanine is a synthetic amino acid that has garnered interest in medicinal chemistry and drug design. It is crucial to distinguish between its different forms, including the free base, the monohydrochloride, and the dihydrochloride, as well as its structural isomers (e.g., 3-Pyridin-3-yl-L-alanine), which possess distinct chemical and biological properties.

Data Summary

For clarity and ease of comparison, the CAS numbers and synonyms for 3-Pyridin-4-yl-L-alanine and its related structures are summarized in the table below. This allows for precise identification of the specific compound required for research and development activities.

| Compound Name | CAS Number | Synonyms |

| 3-(4-Pyridyl)-L-alanine Dihydrochloride | 178933-04-5 | 3-(4-ピリジル)-L-アラニン二塩酸塩 |

| 3-(4-Pyridyl)-L-alanine | 37535-49-2 [1][2][3] | (S)-2-Amino-3-(pyridin-4-yl)propanoic acid[2], L-4-Pyridylalanine[2], 4′-Aza-L-phenylalanine[3], (S)-2-Amino-3-(4-pyridyl)propionic acid[3], H-Ala(4-Pyri)-OH[2], β-(4-pyridyl)-alanine[2] |

| 3-(3-Pyridyl)-L-alanine hydrochloride | 93960-20-4 [4] | L-3-Pyridylalanine hydrochloride[4], (S)-2-Amino-3-(3-pyridyl)propionic acid hydrochloride[4] |

| 3-(3-Pyridyl)-L-alanine | 64090-98-8 [5] | (S)-2-Amino-3-(3-pyridyl)propionic acid[5], 3′-Aza-L-phenylalanine[5] |

Logical Relationships of 3-Pyridin-4-yl-L-alanine Variants

The following diagram illustrates the relationship between the free base form of 3-Pyridin-4-yl-L-alanine and its hydrochloride salts. This visualization aids in understanding the chemical transformations between these related compounds.

Disclaimer: As an AI model, I am unable to provide experimental protocols. The information provided is for informational purposes only and should be verified by consulting peer-reviewed literature and chemical supplier documentation.

References

- 1. 3-(4-Pyridyl)- L -alanine = 98.0 37535-49-2 [sigmaaldrich.com]

- 2. L-4-Pyridylalanine | C8H10N2O2 | CID 7009701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(4-吡啶基)-L-丙氨酸 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS # 93960-20-4, L-3-Pyridylalanine hydrochloride, 3-(3-Pyridyl)-L-alaine hydrochloride, (S)-2-Amino-3-(3-pyridyl)propionic acid hydrochloride - chemBlink [chemblink.com]

- 5. 3-(3-吡啶基)-L-丙氨酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of 3-Pyridin-4-yl-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Pyridin-4-yl-L-alanine, a non-proteinogenic amino acid of interest in pharmaceutical and biochemical research. Due to the limited availability of public experimental spectra, this guide presents a combination of predicted data and expected spectral characteristics based on the compound's structure, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Pyridin-4-yl-L-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 3-Pyridin-4-yl-L-alanine

| Atom Number | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| 1 | 8.52 | Doublet | 5.9 |

| 2 | 7.30 | Doublet | 5.9 |

| 3 | 4.01 | Triplet | 6.2 |

| 4 | 3.25 | Doublet | 6.2 |

Note: Predictions are based on computational models. The chemical shifts of the amine (-NH₂) and carboxylic acid (-COOH) protons are highly dependent on the solvent and pH and are therefore not included in this prediction.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Pyridin-4-yl-L-alanine

| Atom Number | Chemical Shift (δ) [ppm] |

| 1 | 173.5 |

| 2 | 150.1 |

| 3 | 145.8 |

| 4 | 124.5 |

| 5 | 55.2 |

| 6 | 37.8 |

Note: Predictions are based on computational models.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for 3-Pyridin-4-yl-L-alanine has been noted in public databases as having been acquired using a KBr wafer technique, though the spectral data itself is not provided. Based on the functional groups present in the molecule (a carboxylic acid, an amine, an aromatic pyridine ring, and aliphatic C-H bonds), the following characteristic absorption bands are expected.

Table 3: Expected FT-IR Spectral Data for 3-Pyridin-4-yl-L-alanine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 2400 | O-H stretch (broad) | Carboxylic Acid |

| 3100 - 3000 | C-H stretch (aromatic) | Pyridine Ring |

| 3000 - 2850 | C-H stretch (aliphatic) | -CH₂- and -CH- |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1640 - 1550 | N-H bend | Primary Amine |

| 1600, 1475 | C=C and C=N ring stretching | Pyridine Ring |

| 1450, 1375 | C-H bend | -CH₂- and -CH- |

| 1300 - 1200 | C-O stretch | Carboxylic Acid |

| 1200 - 1000 | C-N stretch | Amine |

Mass Spectrometry (MS)

The exact mass of 3-Pyridin-4-yl-L-alanine (C₈H₁₀N₂O₂) is 166.0742 g/mol . In a typical mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed.

Table 4: Expected Mass Spectrometry Data for 3-Pyridin-4-yl-L-alanine

| m/z | Interpretation |

| 167.0815 | [M+H]⁺ |

| 166.0742 | [M]⁺ |

| 121.0651 | [M-COOH]⁺ (Loss of the carboxylic acid group) |

| 92.0498 | [C₅H₄NCH₂]⁺ (Pyridylmethyl cation) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of amino acids.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-Pyridin-4-yl-L-alanine.

Materials:

-

3-Pyridin-4-yl-L-alanine sample

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Pyridin-4-yl-L-alanine and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Use a vortex mixer to ensure the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of the signals.

-

Identify the chemical shifts of the signals in the ¹³C spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of 3-Pyridin-4-yl-L-alanine to identify its functional groups.

Materials:

-

3-Pyridin-4-yl-L-alanine sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 3-Pyridin-4-yl-L-alanine with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of 3-Pyridin-4-yl-L-alanine and its fragments.

Materials:

-

3-Pyridin-4-yl-L-alanine sample

-

Solvent (e.g., methanol, water with 0.1% formic acid)

-

Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of 3-Pyridin-4-yl-L-alanine in the chosen solvent (typically in the low µg/mL range).

-

-

Infusion and Ionization:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

-

Mass Analysis:

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Set the mass range to scan for the expected molecular ion and potential fragment ions.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis (Optional):

-

Select the [M+H]⁺ ion as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) to generate fragment ions.

-

Acquire the MS/MS spectrum to observe the fragmentation pattern.

-

-

Data Analysis:

-

Determine the m/z of the molecular ion and any significant fragment ions.

-

Propose structures for the observed fragment ions.

-

Visualizations

The following diagrams illustrate key workflows in the spectroscopic analysis of 3-Pyridin-4-yl-L-alanine.

Caption: General workflow for the spectroscopic analysis of 3-Pyridin-4-yl-L-alanine.

Caption: Detailed workflow for NMR analysis.

Caption: Detailed workflow for Mass Spectrometry analysis.

The Strategic Incorporation of 3-Pyridin-4-yl-L-alanine in Peptide Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridin-4-yl-L-alanine, a non-natural amino acid, has emerged as a critical building block in medicinal chemistry, primarily utilized to enhance the therapeutic potential of peptides. Its unique pyridyl moiety offers a strategic tool for modulating the physicochemical properties and biological activity of peptide-based drug candidates. This technical guide provides an in-depth analysis of the applications of 3-Pyridin-4-yl-L-alanine, focusing on its role in improving the biophysical characteristics of peptides and its impact on receptor interactions. We will explore its application in the context of metabolic diseases and oncology, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction

3-Pyridin-4-yl-L-alanine is a synthetic amino acid derivative that is increasingly being incorporated into peptide therapeutics to overcome inherent limitations of natural peptides, such as poor stability and solubility.[1][2] The presence of the pyridine ring in its side chain imparts unique properties that can significantly influence the biological activity and pharmacokinetic profile of a peptide.[3] This guide will delve into the therapeutic potential unlocked by the inclusion of this versatile amino acid in peptide scaffolds.

Physicochemical Properties of 3-Pyridin-4-yl-L-alanine

A comprehensive understanding of the chemical properties of 3-Pyridin-4-yl-L-alanine is fundamental for its effective application in peptide synthesis and drug design.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(pyridin-4-yl)propanoic acid | [4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [4] |

| Molecular Weight | 166.18 g/mol | [4] |

| CAS Number | 37535-49-2 | [4] |

| SMILES | N--INVALID-LINK--C(O)=O | |

| InChI Key | FQFVANSXYKWQOT-ZETCQYMHSA-N | [4] |

Core Application: Enhancing Peptide Therapeutics

The primary utility of 3-Pyridin-4-yl-L-alanine lies in its strategic incorporation into peptide sequences to confer advantageous properties.

Improving Biophysical Properties: The Case of Glucagon Analogues

A significant challenge in the development of peptide-based therapeutics is their often-poor aqueous solubility and stability at physiological pH. The incorporation of pyridyl-alanine has been shown to address these issues effectively.

A notable example is the modification of glucagon, a peptide hormone with therapeutic potential for hypoglycemia, which suffers from poor biophysical properties. A study on novel glucagon analogues demonstrated that the substitution of native aromatic amino acids with 3- and 4-pyridyl-alanine enhanced the aqueous solubility and stability of the peptide at neutral pH.[5] This improvement is attributed to the hydrophilic nature of the pyridine ring. Importantly, these modified glucagon analogues retained their biological activity, demonstrating comparable pharmacology to the native hormone in preclinical models.[5]

Modulating Receptor Binding and Activity: Somatostatin Receptor Antagonists

The pyridyl moiety of 3-Pyridin-4-yl-L-alanine can also be leveraged to fine-tune the binding affinity of a peptide to its target receptor. This is exemplified in the development of antagonists for the somatostatin receptor subtype 2 (SSTR2), a target in neuroendocrine tumors.

Research on SSTR2 antagonists has shown that the introduction of pyridyl-alanine at specific positions in the peptide sequence can influence receptor affinity. The following table summarizes the dissociation constants (KD) for various DOTA-conjugated somatostatin antagonists incorporating different pyridyl-alanine isomers, highlighting the impact of the nitrogen's position within the pyridine ring on binding affinity.

| Compound | KD (nM) |

| [177Lu]Lu-DOTA-LM3 | 0.09 ± 0.02 |

| [177Lu]Lu-DOTA-[l2Pal3]-LM3 | 0.18 ± 0.02 |

| [177Lu]Lu-DOTA-[3Pal3]-LM3 | 0.15 ± 0.01 |

| [177Lu]Lu-DOTA-[4Pal3]-LM3 | 0.11 ± 0.01 |

Data from a study on pyridyl-Ala modified somatostatin antagonists.

This data suggests that the incorporation of 4-pyridyl-alanine results in a binding affinity comparable to the parent compound, demonstrating its utility in the design of potent receptor antagonists.

Conceptual diagram of peptide modification influencing receptor interaction.

Potential Therapeutic Areas

The application of 3-Pyridin-4-yl-L-alanine as a peptide modification tool opens avenues for the development of novel therapeutics in various disease areas.

-

Metabolic Diseases: As demonstrated with glucagon analogues, peptides modified with 3-Pyridin-4-yl-L-alanine can lead to more stable and soluble drugs for conditions like hypoglycemia.[5]

-

Oncology: The development of somatostatin receptor antagonists for neuroendocrine tumors highlights the potential in cancer therapy.[6] The enhanced properties of these peptides could lead to more effective tumor targeting and treatment.

-

Neurological Disorders: While specific examples with quantitative data are sparse, the use of this amino acid in developing neuroprotective peptides is an active area of research.[2] The ability to modulate peptide properties could be beneficial in designing therapeutics that can cross the blood-brain barrier or have enhanced stability in the central nervous system.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a 3-Pyridin-4-yl-L-alanine-Containing Peptide

The following is a representative protocol for the manual synthesis of a peptide incorporating Fmoc-3-Pyridin-4-yl-L-alanine-OH using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-3-Pyridin-4-yl-L-alanine-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-3-Pyridin-4-yl-L-alanine-OH at the desired position.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Radioligand Receptor Binding Assay

This protocol is a representative example for determining the binding affinity of a peptide containing 3-Pyridin-4-yl-L-alanine to its target receptor, such as the somatostatin receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., SSTR2)

-

Radiolabeled ligand (e.g., [125I]-SST-14)

-

Unlabeled competitor peptides (including the 3-Pyridin-4-yl-L-alanine-containing peptide)

-

Binding buffer

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, cell membranes, and increasing concentrations of the unlabeled competitor peptide.

-

Radioligand Addition: Add a constant, low concentration of the radiolabeled ligand to all wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant).

Toxicology and Pharmacokinetics

The toxicological and pharmacokinetic profiles of peptides containing non-natural amino acids like 3-Pyridin-4-yl-L-alanine require careful evaluation. While general principles of peptide pharmacokinetics apply, the introduction of a non-natural amino acid can influence metabolism, distribution, and clearance.[7] Specific toxicology studies on peptides containing 3-Pyridin-4-yl-L-alanine are not extensively reported in the public domain and would be a critical component of preclinical development for any therapeutic candidate.[1] It is generally advised that peptides with non-natural amino acids may warrant additional genotoxicity testing.[1]

Conclusion

3-Pyridin-4-yl-L-alanine is a powerful tool in the arsenal of the medicinal chemist for the rational design of peptide-based therapeutics. Its primary role is not as a standalone therapeutic agent with its own targets, but as a strategic modification to enhance the drug-like properties of peptides. By improving solubility and stability and enabling the fine-tuning of receptor interactions, the incorporation of 3-Pyridin-4-yl-L-alanine can lead to the development of more potent and effective peptide drugs for a range of diseases, from metabolic disorders to cancer. Further research into the specific pharmacokinetic and toxicological implications of its inclusion in peptides will be crucial for the clinical translation of these promising therapeutic candidates.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-4-Pyridylalanine | C8H10N2O2 | CID 7009701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

Expanding the Arsenal of Medicine: A Technical Guide to Non-Natural Amino Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 20 canonical amino acids that form the basis of life offer a remarkable but finite chemical space for drug design. For decades, researchers have sought to expand this toolkit by incorporating non-natural amino acids (nnAAs) into peptides and proteins. These synthetic building blocks introduce novel chemical functionalities, enabling the creation of therapeutics with enhanced stability, improved pharmacokinetic profiles, and novel mechanisms of action. This guide provides an in-depth review of the strategies, applications, and methodologies underpinning the use of nnAAs in modern drug discovery.

Overcoming the Limitations of Natural Peptides

Peptide-based drugs are highly attractive due to their specificity and potency. However, their development is often hampered by inherent weaknesses such as rapid enzymatic degradation, low cell permeability, and poor oral bioavailability.[1] The strategic incorporation of nnAAs directly addresses these challenges, transforming native peptides into robust, drug-like molecules.[1][2]

The primary goals of nnAA incorporation are to:

-

Enhance Stability: Introducing features like D-amino acids or modifying the peptide backbone renders the molecule resistant to proteases, significantly extending its circulatory half-life.[3]

-

Improve Pharmacokinetics: Modifying lipophilicity and other physicochemical properties can enhance membrane permeability and improve oral absorption.[1]

-

Increase Potency and Selectivity: The unique side chains of nnAAs allow for the fine-tuning of interactions with biological targets, leading to higher binding affinity and reduced off-target effects.[1]

-

Enable Novel Functionalities: nnAAs can introduce photo-crosslinkers, fluorescent probes, or bioorthogonal handles for advanced applications like antibody-drug conjugates (ADCs).[4]

The logical progression from identifying a limitation in a natural peptide to selecting an appropriate nnAA-based solution is a cornerstone of modern medicinal chemistry.

Quantitative Impact of nnAA Incorporation

The theoretical benefits of nnAAs are substantiated by significant quantitative improvements in drug performance. By comparing native peptides to their nnAA-containing analogs, researchers have demonstrated dramatic enhancements in stability, potency, and pharmacokinetics.

Table 1: Pharmacokinetic Improvements with nnAA Incorporation

| Parent Peptide/Drug | nnAA-Containing Analog | Key nnAA Modification(s) | Improvement Metric | Result |

|---|---|---|---|---|

| Somatostatin | Octreotide | D-Tryptophan, Threoninol | Half-life | ~1.5-2 min (Parent) vs. ~1.5-2 hours (Analog)[1][5] |

| Leu-Enkephalin | Leu-Enkephalin Analog (20) | Fluorovinyl-amino acid | Stability in Human Plasma | Half-life of <12 min (Parent) vs. 68% intact after 4 hours (Analog)[1] |

| Apelin-13 | Apelin-13 Analog (113) | C-terminal modification with nnAA | Stability in Rat Plasma | Degraded (Parent) vs. Half-life of 1 hour (Analog)[1] |

Table 2: FDA-Approved Drugs Containing Non-Natural Amino Acids

| Drug Name | Key nnAA(s) | Therapeutic Area | Target/Mechanism of Action |

|---|---|---|---|

| Octreotide | D-Tryptophan, Threoninol | Acromegaly, Neuroendocrine Tumors | Somatostatin Receptor Agonist[1] |

| Voclosporin | (E)-MePmt1, D-Alanine | Lupus Nephritis | Calcineurin Inhibitor[6] |

| Pasireotide | D-Tryptophan, Phenylglycinol | Cushing's Disease | Somatostatin Receptor Agonist[6] |

| Difelikefalin | D-Phenylalanine, 4-aminopiperidine-4-carboxylic acid | Pruritus in Chronic Kidney Disease | Kappa Opioid Receptor Agonist |

| Avacopan | Fluorinated nnAA residues | ANCA-Associated Vasculitis | C5a Receptor Inhibitor (IC50 < 5 nM) |

| Bortezomib | Pyrazinoic acid derivative | Multiple Myeloma | Proteasome Inhibitor[1] |

| Sitagliptin | β-amino acid with trifluorophenyl group | Type 2 Diabetes | DPP-4 Inhibitor[1] |

Methodologies for nnAA Incorporation

The integration of nnAAs into peptides and proteins is primarily achieved through two powerful techniques: chemical synthesis (Solid-Phase Peptide Synthesis) and biosynthesis (Genetic Code Expansion).

SPPS is the workhorse for creating synthetic peptides containing nnAAs. The most common approach is the Fmoc/tBu strategy, which involves the stepwise addition of amino acids to a growing chain anchored to a solid resin support.

Detailed Methodology:

-